(E)-4-(5-oxo-2-thioxo-4-((5-(m-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid
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Description
(E)-4-(5-oxo-2-thioxo-4-((5-(m-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C19H17NO4S2 and its molecular weight is 387.47. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antiangiogenic Effects
- Novel thioxothiazolidin-4-one derivatives, related structurally to the specified compound, have demonstrated significant anticancer and antiangiogenic effects in studies. These compounds were shown to inhibit tumor growth and endothelial proliferation in mouse models, suggesting potential for anticancer therapy (Chandrappa et al., 2010).
- Another study on thiazolidinone derivatives highlighted their cytotoxicity and ability to induce apoptosis in human leukemia cells, indicating the importance of structural components for anticancer properties (Chandrappa et al., 2009).
Synthesis of Heterocycles
- Research on β-isothiocyanatoketones with amino acids has resulted in the formation of thioxoquinazolinones and other heterocyclic compounds, showcasing the compound's versatility in synthesizing diverse heterocyclic structures (Singh & Kumar, 1983).
Organic Sensitizers for Solar Cells
- The compound has been utilized in the molecular engineering of organic sensitizers for solar cell applications, where derivatives exhibit high incident photon to current conversion efficiency. This underscores its potential in renewable energy technologies (Kim et al., 2006).
Photophysical Properties and Viscosity Studies
- Studies on novel d-π-A chromophores derived from thioxothiazolidin and related compounds have explored their photophysical properties and viscosity, contributing to the understanding of intramolecular charge transfer characteristics. This research is crucial for developing advanced materials in optoelectronics and photonics (Jachak et al., 2021).
Properties
IUPAC Name |
4-[(4E)-4-[[5-(3-methylphenyl)furan-2-yl]methylidene]-5-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-12-4-2-5-13(10-12)16-8-7-14(24-16)11-15-18(23)26-19(25)20(15)9-3-6-17(21)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,21,22)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXQQYCNWBKXAD-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(O2)C=C3C(=O)SC(=S)N3CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=CC=C(O2)/C=C/3\C(=O)SC(=S)N3CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.